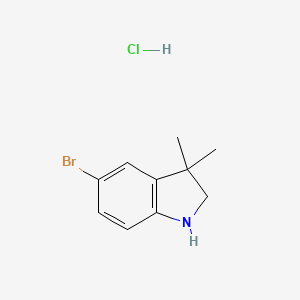![molecular formula C7H7BrN4 B1292874 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124382-65-5](/img/structure/B1292874.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” is a chemical compound with the empirical formula C6H5BrN4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine”, has been a subject of research . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
The molecular structure of “6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” can be represented by the SMILES stringCc1c(Br)ccc2ncnn12 . The InChI code for this compound is 1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) . Physical And Chemical Properties Analysis
“6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” is a solid at room temperature . It has a molecular weight of 227.06 . The compound should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is valued for its heterocyclic core, which is a common motif in drug design due to its potential biological activity. It can serve as a scaffold for developing new therapeutic agents . Its structural analogy to biologically active molecules makes it a candidate for high-throughput screening in drug discovery.
Organic Synthesis
As a building block in organic synthesis, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is used to synthesize more complex molecules. Its bromine atom is a versatile functional group that can undergo further cross-coupling reactions, allowing for the synthesis of a wide array of derivatives .
Pharmaceutical Research
In pharmaceutical research, this compound’s ability to act as a precursor in the synthesis of pharmacologically active molecules is of particular interest. It could be used to develop compounds with potential inhibitory activity against various enzymes or receptors, which is a crucial step in the drug development process .
Material Science
The compound’s potential applications in material science stem from its structural properties, which could be utilized in the development of new materials with specific electronic or photonic characteristics. Its nitrogen-containing ring system may be explored for use in creating advanced polymers or nanomaterials .
Biochemistry
In biochemistry, the compound could be used to study protein-ligand interactions, especially with enzymes and receptors that contain similar heterocyclic motifs. This can provide insights into the mechanism of action of related bioactive compounds .
Drug Development
During the drug development phase, this compound can be used for lead optimization. Its molecular framework allows for the modification and enhancement of pharmacokinetic and pharmacodynamic properties, which is essential for creating more effective and safer drugs .
Mécanisme D'action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGWTXQRAGCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649140 |
Source


|
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine | |
CAS RN |
1124382-65-5 |
Source


|
| Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)



![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)






![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

